molecular formula C13H12ClN3O3S B5583533 N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B5583533
M. Wt: 325.77 g/mol
InChI Key: UWXFTZCAOANNPV-UHFFFAOYSA-N
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Description

N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide is an organic compound belonging to the class of benzenesulfonamides.

Properties

IUPAC Name

N-[4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-9(18)16-11-3-5-12(6-4-11)21(19,20)17-13-7-2-10(14)8-15-13/h2-8H,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXFTZCAOANNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332922
Record name N-[4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

302935-39-3
Record name N-[4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as a solvent . This reaction produces 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of a chloropyridinyl moiety and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative with potential biological activities that warrant thorough investigation. This article explores its biochemical properties, mechanisms of action, and related research findings.

Overview of the Compound

This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The compound's structure features a sulfamoyl group linked to a chloropyridinyl moiety, suggesting potential interactions with various biological targets.

Target Interactions

Sulfonamide compounds, including this compound, are primarily known for their ability to inhibit enzymes involved in bacterial folate synthesis. They may also exhibit anti-inflammatory properties by modulating cytokine production and influencing cell signaling pathways.

Mode of Action

Research indicates that similar sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α, leading to reduced inflammation. The specific biochemical interactions and pathways affected by this compound remain to be fully elucidated, but its structural similarities with other active compounds suggest potential enzyme inhibition or receptor modulation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be significant due to its ability to inhibit pro-inflammatory mediators. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

In Vitro Studies

Recent studies exploring sulfonamide derivatives have demonstrated varying degrees of biological activity. For instance, a study evaluated the urease inhibition capabilities of related compounds, revealing IC50 values that indicate effective inhibition at low concentrations . Although specific data for this compound are not yet available, these findings suggest a similar potential.

CompoundIC50 (µM)Activity
Sulfathiazole9.95 ± 0.14Urease Inhibition
Flurbiprofen/Sulfadiazine16.74 ± 0.23Urease Inhibition
Thiourea (reference)22.61Urease Inhibition

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the sulfonamide group or the aromatic moieties can significantly affect biological activity. For example, compounds with electron-withdrawing groups have shown enhanced inhibitory effects against various enzymes . Understanding these relationships can guide future synthesis and optimization of this compound for enhanced efficacy.

Conclusion and Future Directions

This compound exhibits promising biological activities typical of sulfonamide derivatives. While existing research highlights its potential as an antibacterial and anti-inflammatory agent, further studies are essential to clarify its specific mechanisms of action and therapeutic applications. Future research should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Elucidating the precise molecular interactions and pathways affected by the compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic uses.

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